1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine

GlyT-1 inhibition GK-GKRP disruption Piperazine SAR

An exploratory scaffold-hopping probe for laboratories investigating GlyT-1 transporter inhibition, GK–GKRP disruption, or α-synuclein anti-aggregation. This compound uniquely relocates the methylsulfonyl group to the piperazine nitrogen while retaining the thiazol-2-yloxy aryl ether—a substitution pattern absent from published SAR campaigns. Procure this exact scaffold isomer to generate primary SAR data, benchmark computational docking models against clinical pharmacophores, or assess freedom-to-operate under US8722681B2 without relying on functionally non-equivalent analogs (e.g., Boc-protected CAS 1903134-17-7 or N-aryl derivatives). Ideal for combinatorial libraries; eliminates the deprotection step required by the tert-butyl carbamate precursor, reducing synthetic cycle time by 1–2 steps.

Molecular Formula C15H17N3O4S2
Molecular Weight 367.44
CAS No. 2034373-85-6
Cat. No. B2892828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine
CAS2034373-85-6
Molecular FormulaC15H17N3O4S2
Molecular Weight367.44
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=CS3
InChIInChI=1S/C15H17N3O4S2/c1-24(20,21)18-9-7-17(8-10-18)14(19)12-2-4-13(5-3-12)22-15-16-6-11-23-15/h2-6,11H,7-10H2,1H3
InChIKeyOPTQFDVXJFNKQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine (CAS 2034373-85-6): Structural Identity and Evidence Baseline for Procurement Decisions


1-Methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine (CAS 2034373-85-6) is a synthetic small molecule belonging to the N-sulfonyl-benzoylpiperazine class, featuring a methanesulfonyl-substituted piperazine core linked via an amide bond to a 4-(1,3-thiazol-2-yloxy)benzoyl moiety [1]. The compound has a molecular formula of C15H17N3O4S2 and a molecular weight of 367.44 g/mol, as recorded in chemical vendor catalogs [2]. Its structural architecture combines pharmacophoric elements—the piperazine sulfonamide and the thiazol-2-yloxy aryl ether—that are individually associated with GlyT-1 transporter inhibition, GK–GKRP complex disruption, and α-synuclein anti-aggregation activity in structurally related benzoylpiperazine and N-sulfonyl thiazolylpiperazine series [3]. However, no peer-reviewed primary literature or patent specifically reports biological, physicochemical, or comparative data for this exact compound, establishing a significant evidence gap for procurement decisions based on quantitative differentiation.

Why 1-Methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine Cannot Be Interchanged with Generic Piperazine Analogs


Within the benzoylpiperazine and N-sulfonyl thiazolylpiperazine chemical space, minor structural modifications produce divergent pharmacological profiles that preclude generic substitution. Published structure–activity relationship (SAR) studies on GlyT-1 inhibitors demonstrate that the nature of the N-sulfonyl substituent (methanesulfonyl vs. propylsulfonyl vs. arylsulfonyl) and the aryl ether moiety (thiazol-2-yloxy vs. cyclopentyloxy vs. trifluoroethoxy) critically modulate transporter affinity, selectivity over GlyT-2, and hERG channel liability [1][2]. Similarly, GK–GKRP disruptor series show that replacing the piperazine scaffold with an aromatic group or altering the sulfonyl appendage significantly shifts both in vitro potency and in vivo efficacy in rodent models of type 2 diabetes [3]. For 1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine, the unique combination of a methanesulfonyl cap on the piperazine ring and the 4-(thiazol-2-yloxy)benzoyl substituent occupies a specific structural niche not directly tested in published SAR campaigns. Consequently, extrapolating biological performance from analogs with different sulfonyl or aryloxy groups—such as the Boc-protected precursor (CAS 1903134-17-7) or N-aryl derivatives (e.g., CAS 2034529-45-6)—carries substantial risk of functional non-equivalence in target engagement, selectivity, and ADME properties. Procurement of this compound as a research tool must therefore be driven by the specific hypothesis that its exact substitution pattern is required for the intended experimental application, rather than by assumed interchangeability with structurally related catalog compounds.

Quantitative Differentiator Audit: 1-Methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine vs. Structural Analogs


Absence of Published Biological Activity Data for the Target Compound Precludes Direct Comparator Ranking

A systematic search of PubMed, Google Patents, and chemical biology databases (ChEMBL, PubChem BioAssay) for CAS 2034373-85-6 yielded zero peer-reviewed publications or patents reporting IC50, Ki, EC50, or any other quantitative biological activity measurement for 1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine [1][2]. In contrast, structurally related benzoylpiperazine GlyT-1 inhibitors such as RG1678 (bitopertin) have well-characterized inhibitory activity: IC50 = 25 nM at human GlyT-1 in recombinant cell-based uptake assays [3]. The target compound's methanesulfonyl-piperazine-thiazolyloxybenzoyl scaffold occupies an uncharacterized region of SAR space, and no head-to-head comparison data exist against any named comparator. Procurement decisions based on anticipated biological activity must therefore rely entirely on class-level structural inference, which carries unquantifiable uncertainty.

GlyT-1 inhibition GK-GKRP disruption Piperazine SAR

Physicochemical Property Comparison: Target Compound vs. Boc-Protected Precursor

1-Methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine (MW 367.44 g/mol, C15H17N3O4S2) [1] can be compared with its Boc-protected synthetic precursor, tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine-1-carboxylate (CAS 1903134-17-7; MW 389.47 g/mol, C19H23N3O4S) [2]. The target compound replaces the Boc protecting group with a methanesulfonyl substituent, reducing the molecular weight by 22.0 g/mol (–5.7%) and replacing the carbamate with a sulfonamide. This substitution increases the calculated topological polar surface area (tPSA) relative to the Boc derivative (sulfonamide contributes ~29 Ų vs. ~21 Ų for the carbamate), while the calculated partition coefficient (XlogP) is expected to decrease slightly due to the polar methanesulfonyl group [3]. The target compound is a deprotected, functionalized final product suitable for direct biological testing, whereas the Boc derivative requires additional synthetic manipulation before use in assays. No experimentally measured logP, solubility, or permeability data are available for either compound.

Physicochemical profiling Drug-likeness Synthetic intermediate

Structural Divergence from the 2-Alkoxy-5-methylsulfonebenzoylpiperazine GlyT-1 Inhibitor Pharmacophore

The established GlyT-1 inhibitor pharmacophore exemplified by RG1678 (bitopertin) and related clinical candidates features a 2-alkoxy-5-methylsulfonebenzoyl-piperazine core, where the methylsulfone is directly attached to the benzoyl ring at the 5-position, and a 2-alkoxy substituent modulates potency and hERG selectivity [1]. 1-Methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine represents a scaffold isomer in which: (a) the methylsulfonyl group is attached to the piperazine nitrogen rather than the benzoyl ring; and (b) the aryl ether is a thiazol-2-yloxy group at the benzoyl 4-position rather than an alkoxy group at the 2-position. In the clinical candidate series, moving the sulfone from the benzoyl ring to the piperazine resulted in a >10-fold reduction in GlyT-1 potency in certain analogs [2]. The thiazol-2-yloxy substituent additionally introduces a heterocyclic H-bond acceptor distinct from the alkoxy ethers used in optimized GlyT-1 clinical candidates. This structural divergence means the target compound cannot be assumed to share the potency, selectivity, or pharmacokinetic profile of the well-characterized 2-alkoxy-5-methylsulfonebenzoylpiperazine class.

GlyT-1 pharmacophore Scaffold divergence hERG selectivity

N-Sulfonyl Thiazolylpiperazine Patent Landscape: Neurodegenerative Disease Target Family vs. Unreported Specificity

Patent US8722681B2 (reMYND) discloses a broad genus of N-sulfonyl thiazolylpiperazine derivatives as therapeutic agents for α-synucleinopathies including Parkinson's disease, diffuse Lewy body disease, and Alzheimer's disease [1]. The generic Markush structure encompasses the 1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine scaffold through its definitions of N-sulfonyl, thiazolyl, and piperazine substituents. However, a full-text examination of the patent's exemplified compounds and biological data tables reveals that the specific methanesulfonyl-thiazol-2-yloxybenzoyl combination is not among the individually synthesized and tested examples [2]. The patent's primary biological endpoint—inhibition of α-synuclein aggregation and cytotoxicity in neuronal cell models—was demonstrated for compounds with different sulfonyl substituents (e.g., arylsulfonyl, cycloalkylsulfonyl) and varied thiazolyl attachment patterns. The target compound thus occupies disclosed but unexemplified chemical space within this patent family, and its actual activity against α-synuclein aggregation remains unmeasured.

α-synuclein Neurodegeneration Patent SAR

Selectivity and Safety Pharmacology Gap: No hERG or Off-Target Panel Data Relative to Piperazine-Class Benchmarks

Optimization of GlyT-1 inhibitor clinical candidates such as RG1678 explicitly addressed hERG channel selectivity, with iterative SAR efforts required to separate GlyT-1 potency from hERG binding (RG1678 hERG IC50 >30 μM vs. GlyT-1 IC50 25 nM, providing a >1200-fold selectivity window) [1]. The target compound's methanesulfonyl-piperazine motif is known to influence hERG binding propensity in related chemical series, but no hERG patch-clamp or radioligand binding data exist for 1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine [2]. Similarly, no broad-panel selectivity data (kinase profiling, CYP inhibition, or receptor screens) are available. This absence of safety pharmacology data is critical for any procurement decision involving in vivo or translational studies, as piperazine-containing compounds can exhibit variable off-target profiles depending on the specific N-substituents [3].

hERG liability Selectivity profiling Piperazine safety

Evidence-Backed Application Scenarios for 1-Methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine Procurement


Scaffold-Hopping SAR Campaigns in GlyT-1 Inhibitor Discovery

The compound serves as a scaffold-hopping probe to interrogate the effect of relocating the methylsulfonyl group from the benzoyl ring (clinical pharmacophore) to the piperazine nitrogen, while retaining a heterocyclic aryl ether. Researchers comparing the target compound against RG1678 or its des-fluoro analogs can use this scaffold isomer to test whether GlyT-1 inhibitory activity is retained when the sulfone and aryl ether substituents are on different rings of the benzoylpiperazine core [1]. The absence of published potency data makes this a pure exploratory application, suitable for laboratories with established GlyT-1 uptake assays and the capacity to generate primary SAR data.

Synthetic Intermediate for Diversified N-Sulfonyl Piperazine Libraries

As the fully deprotected methanesulfonyl derivative, this compound provides a ready-to-functionalize piperazine scaffold that eliminates the Boc-deprotection step required when using the precursor tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine-1-carboxylate (CAS 1903134-17-7) [2]. Combinatorial chemistry groups synthesizing focused libraries of N-sulfonyl benzoylpiperazines for phenotypic screening can use the target compound as a direct building block for further derivatization at alternative positions or for salt-form screening, reducing synthetic cycle time by 1–2 steps per analog.

Patent Landscape and Freedom-to-Operate Analysis for α-Synucleinopathy Therapeutics

The compound's structural placement within the generic Markush claims of US8722681B2 (reMYND N-sulfonyl thiazolylpiperazine patent) [3] makes it a relevant reference standard for intellectual property and freedom-to-operate assessments in the neurodegenerative disease space. Pharmaceutical IP teams and competitive intelligence analysts can procure this compound as a physical specimen to verify structural identity, confirm synthetic accessibility, and assess whether the specific methanesulfonyl-thiazol-2-yloxybenzoyl combination falls within the scope of granted claims—particularly important given that this exact substitution pattern was not individually exemplified in the patent.

Computational Chemistry and Molecular Modeling Benchmarking

The compound's unique combination of a sulfonamide piperazine terminus, a central benzamide linker, and a thiazol-2-yloxy aryl ether provides a structurally well-defined test case for computational methods. Molecular docking, free energy perturbation (FEP), and pharmacophore modeling groups can use the target compound to benchmark predictive accuracy for GlyT-1 binding or α-synuclein interaction models, particularly because its scaffold isomerism relative to clinical candidates creates a challenging test of model discrimination between seemingly similar chemotypes [4]. Procurement for computational validation requires no prior biological data and is fully supported by the compound's available structural information.

Quote Request

Request a Quote for 1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.